Evidence Dimension 1: Structural and Physicochemical Differentiation from Des-furan Analog N-(pyridin-3-ylmethyl)morpholine-4-sulfonamide
The presence of the furan-2-yl substituent on the pyridine ring drastically alters key physicochemical parameters compared to the closest commercially available des-furan analog, N-(pyridin-3-ylmethyl)morpholine-4-sulfonamide (CAS 878417-96-0). The furan ring increases the molecular weight by 66 Da and the predicted logP by an estimated 0.7-1.0 units (class-level inference based on computed XLogP3-AA of 0.5 for the furanyl-pyridine intermediate alone, compared to a predicted XLogP of ~0.0 for the unsubstituted pyridine analog) [1]. This increase in lipophilicity can be critical for membrane permeability but also CYP450-mediated clearance. The additional oxygen atom in the furan ring also changes the electrostatic potential surface, impacting molecular recognition by targets like kinases and GPCRs.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 323.37 g/mol; Predicted XLogP contribution from furan-pyridine fragment: +0.5 |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)morpholine-4-sulfonamide: MW: 257.31 g/mol; Predicted XLogP: ~0.0 |
| Quantified Difference | ΔMW = 66 Da; ΔXLogP ≈ +0.5 to +1.0 units (estimated from fragment contributions) |
| Conditions | Computed physicochemical properties using PubChem XLogP3 algorithm and standard MW calculations |
Why This Matters
This demonstrates the compound is not a trivial analog; procurement of the des-furan compound will yield a molecule with fundamentally different drug-likeness, permeability, and target-binding profiles, invalidating structure-activity relationship (SAR) data.
- [1] PubChem. 1-(6-(Furan-2-yl)pyridin-3-yl)methanamine (CID 20609869): Computed Descriptors & XLogP3-AA (2025). View Source
